Decanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Immunity Induction

Scientific Field: Plant Biology

Application Summary: Decanamides, specifically N-isobutyl decanamide, have been found to activate Jasmonic Acid (JA) biosynthesis and signaling pathways in plants, which can confer resistance to certain pathogens.

Methods of Application: In the study, Arabidopsis thaliana was exposed to N-isobutyl decanamide.

Results: The application of N-isobutyl decanamide resulted in an increase in the expression of genes encoding enzymes for JA biosynthesis. This occurred in parallel with JA, nitric oxide (NO), and H2O2 accumulation.

Antimicrobial Activity

Scientific Field: Microbiology

Methods of Application: A number of N,N-disubstituted decanamides were prepared and characterized.

Results: Several of the prepared decanamides exhibited a broad spectrum and high level of activity against all or most of the test organisms.

Root and Shoot Development

Application Summary: Alkamides, including N-isobutyl decanamide, have been found to regulate root and shoot development in Arabidopsis.

Methods of Application: Arabidopsis seedlings were exposed to N-isobutyl decanamide, and the responses of the roots were compared to a range of natural and synthetic compounds.

Results: N-isobutyl decanamide was found to be the most active in regulating primary root growth and lateral root formation.

Keratinocyte Differentiation

Scientific Field: Dermatology

Application Summary: Ceramide derivatives, including decanamide, have been found to affect keratinocyte differentiation.

Methods of Application: Several ceramide derivatives were synthesized and their effects on keratinocyte differentiation were investigated.

Reactive Oxygen Species Signalling

Application Summary: Alkamides, including N-isobutyl decanamide, have been found to alter root development through reactive oxygen species (ROS) signalling.

Methods of Application: Arabidopsis was treated with the alkamide affinin, and the in-situ accumulation of H2O2 in lateral root emergence sites and primary root meristems was observed.

Results: The study found that ROS sourced from PRX34, RBOHC and RBOHD were involved in the promotion of lateral root emergence by alkamides.

Pharmacological Effects

Scientific Field: Pharmacology

Methods of Application: Several methods have been employed for their identification as well as isolation and several in vitro and in vivo studies have revealed their therapeutic effects in various diseases.

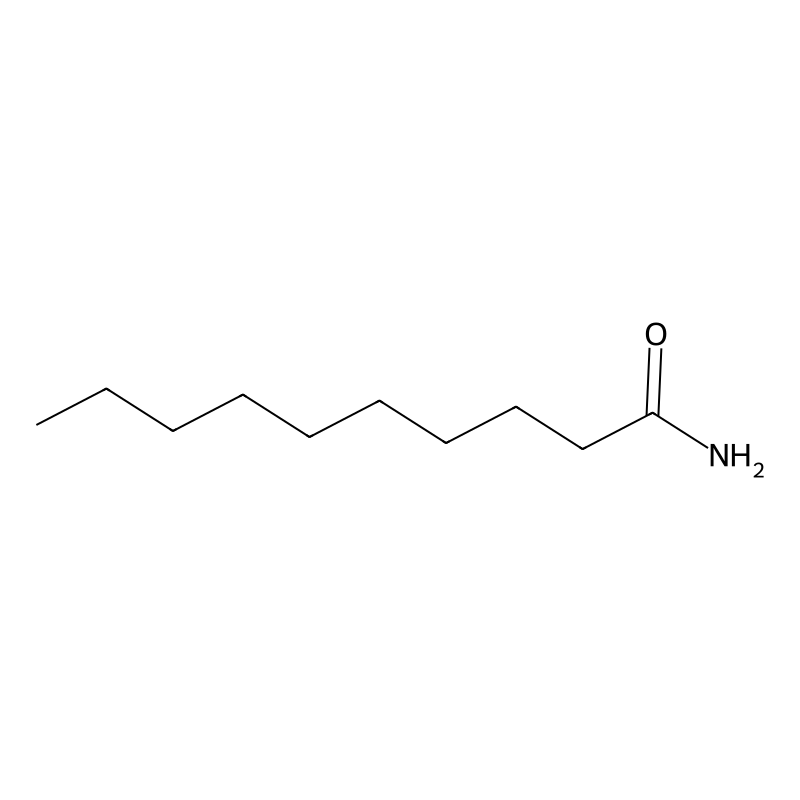

Decanamide, also known as n-Decanamide or decanoic acid amide, is an organic compound with the molecular formula and a molecular weight of approximately 171.28 g/mol. It is classified as a primary fatty amide and is structurally related to decanoic acid. Decanamide appears as a white solid or waxy substance at room temperature and possesses a characteristic fatty odor. Its chemical structure consists of a long hydrocarbon chain (decane) attached to an amide functional group, making it hydrophobic in nature while still exhibiting some polar characteristics due to the amide group .

Currently, there is no well-defined mechanism of action specific to decanamide. Research on its potential biological activity or interaction with other molecules is not available.

- Hydrolysis: In the presence of water and an acid or base, decanamide can hydrolyze to form decanoic acid and ammonia.

- Transamidation: Decanamide can react with other amines to form new amides, which is useful in synthetic organic chemistry.

- Reduction: Decanamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Decanamide exhibits several biological activities, including:

- Antimicrobial Properties: Research indicates that decanamide possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for use in preservatives and antimicrobial agents .

- Neuroprotective Effects: Some studies suggest that decanamide may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Skin Penetration Enhancer: Due to its fatty nature, decanamide is often used in formulations as a skin penetration enhancer, aiding in the delivery of active pharmaceutical ingredients through the skin barrier .

Decanamide can be synthesized through several methods:

- Direct Amidation: The reaction of decanoic acid with ammonia or an amine at elevated temperatures can yield decanamide. This method typically requires heat and sometimes catalysts.

- Reduction of Decanoic Acid Amides: Using reducing agents like lithium aluminum hydride to reduce the corresponding carboxylic acid derivatives.

- Catalytic Methods: Recent patents describe methods involving catalysts for efficient synthesis of decanamide from precursors like N,N-dimethyl-caprylamide .

Decanamide has various applications across multiple industries:

- Cosmetics and Personal Care: Used as an emollient and skin conditioning agent in lotions, creams, and other personal care products.

- Pharmaceuticals: Employed as a formulation excipient due to its ability to enhance drug solubility and bioavailability.

- Industrial

Interaction studies involving decanamide have focused on its role in enhancing drug delivery systems. Research indicates that when combined with certain drugs, decanamide improves their permeability across biological membranes. This property is particularly useful in transdermal drug delivery formulations where enhanced absorption is desired .

Several compounds share structural similarities with decanamide, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Octanamide | Shorter carbon chain; used in similar applications. | |

| Dodecanamide | Longer carbon chain; exhibits similar properties but with different solubility characteristics. | |

| N,N-Dimethyl Decanamide | A derivative with enhanced solubility; used in specialized applications. |

Uniqueness of Decanamide

Decanamide's unique combination of properties—such as its balance between hydrophobicity and mild polarity—makes it particularly effective as a skin penetration enhancer compared to its shorter or longer-chain analogs. Its biological activities further distinguish it from similar compounds, making it valuable in both cosmetic formulations and pharmaceutical applications .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

2319-29-1

Wikipedia

Use Classification

General Manufacturing Information

Dates

2: Tang YC, Yuwen H, Wang K, Bruno PM, Bullock K, Deik A, Santaguida S, Trakala M, Pfau SJ, Zhong N, Huang T, Wang L, Clish CB, Hemann MT, Amon A. Aneuploid Cell Survival Relies upon Sphingolipid Homeostasis. Cancer Res. 2017 Oct 1;77(19):5272-5286. doi: 10.1158/0008-5472.CAN-17-0049. Epub 2017 Aug 3. PubMed PMID: 28775166; PubMed Central PMCID: PMC5772763.

3: Kaiser M, Chalapala S, Gorzelanny C, Perali RS, Goycoolea FM. The Effect of Capsaicin Derivatives on Tight-Junction Integrity and Permeability of Madin-Darby Canine Kidney Cells. J Pharm Sci. 2016 Feb;105(2):630-638. doi: 10.1016/j.xphs.2015.10.017. Epub 2016 Jan 6. PubMed PMID: 26869424.

4: Ji F, Mao L, Liu Y, Cao X, Xie Y, Wang S, Fei H. K6PC-5, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling. Biochem Biophys Res Commun. 2015 Mar 13;458(3):568-575. doi: 10.1016/j.bbrc.2015.02.007. Epub 2015 Feb 11. PubMed PMID: 25680461.

5: Bui-Nguyen TM, Dennis WE, Jackson DA, Stallings JD, Lewis JA. Detection of dichlorvos adducts in a hepatocyte cell line. J Proteome Res. 2014 Aug 1;13(8):3583-95. doi: 10.1021/pr5000076. Epub 2014 Jul 15. PubMed PMID: 24978939.

6: Pelagio-Flores R, Ortiz-Castro R, López-Bucio J. dhm1, an Arabidopsis mutant with increased sensitivity to alkamides shows tumorous shoot development and enhanced lateral root formation. Plant Mol Biol. 2013 Apr;81(6):609-25. doi: 10.1007/s11103-013-0023-6. Epub 2013 Feb 15. PubMed PMID: 23412925.

7: Méndez-Bravo A, Calderón-Vázquez C, Ibarra-Laclette E, Raya-González J, Ramírez-Chávez E, Molina-Torres J, Guevara-García AA, López-Bucio J, Herrera-Estrella L. Alkamides activate jasmonic acid biosynthesis and signaling pathways and confer resistance to Botrytis cinerea in Arabidopsis thaliana. PLoS One. 2011;6(11):e27251. doi: 10.1371/journal.pone.0027251. Epub 2011 Nov 4. PubMed PMID: 22076141; PubMed Central PMCID: PMC3208606.

8: Méndez-Bravo A, Raya-González J, Herrera-Estrella L, López-Bucio J. Nitric oxide is involved in alkamide-induced lateral root development in Arabidopsis. Plant Cell Physiol. 2010 Oct;51(10):1612-26. doi: 10.1093/pcp/pcq117. Epub 2010 Aug 4. PubMed PMID: 20685967.

9: Morquecho-Contreras A, Méndez-Bravo A, Pelagio-Flores R, Raya-González J, Ortíz-Castro R, López-Bucio J. Characterization of drr1, an alkamide-resistant mutant of Arabidopsis, reveals an important role for small lipid amides in lateral root development and plant senescence. Plant Physiol. 2010 Mar;152(3):1659-73. doi: 10.1104/pp.109.149989. Epub 2010 Jan 27. PubMed PMID: 20107026; PubMed Central PMCID: PMC2832232.

10: Grigoryan H, Li B, Anderson EK, Xue W, Nachon F, Lockridge O, Schopfer LM. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine. Chem Biol Interact. 2009 Aug 14;180(3):492-8. doi: 10.1016/j.cbi.2009.03.018. Epub 2009 Apr 2. PubMed PMID: 19539807; PubMed Central PMCID: PMC2700782.

11: Hernández I, Márquez L, Martínez I, Dieguez R, Delporte C, Prieto S, Molina-Torres J, Garrido G. Anti-inflammatory effects of ethanolic extract and alkamides-derived from Heliopsis longipes roots. J Ethnopharmacol. 2009 Jul 30;124(3):649-52. doi: 10.1016/j.jep.2009.04.060. Epub 2009 May 9. PubMed PMID: 19439170.

12: Wansi JD, Nwozo SO, Mbaze LM, Devkota KP, Donkwe Moladje SM, Fomum ZT, Sewald N. Amides from the stem bark of Fagara macrophylla. Planta Med. 2009 Apr;75(5):517-21. doi: 10.1055/s-0029-1185327. Epub 2009 Feb 20. PubMed PMID: 19235126.

13: Guan LP, Zhao DH, Xiu JH, Sui X, Piao HR, Quan ZS. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Arch Pharm (Weinheim). 2009 Jan;342(1):34-40. doi: 10.1002/ardp.200800153. PubMed PMID: 19072766.

14: Li B, Schopfer LM, Grigoryan H, Thompson CM, Hinrichs SH, Masson P, Lockridge O. Tyrosines of human and mouse transferrin covalently labeled by organophosphorus agents: a new motif for binding to proteins that have no active site serine. Toxicol Sci. 2009 Jan;107(1):144-55. doi: 10.1093/toxsci/kfn211. Epub 2008 Oct 16. PubMed PMID: 18930948; PubMed Central PMCID: PMC2638647.

15: Kang JS, Yoon WK, Youm JK, Jeong SK, Park BD, Han MH, Lee H, Moon EY, Han SB, Lee CW, Lee K, Park SK, Yang KH, Kim HM. Inhibition of atopic dermatitis-like skin lesions by topical application of a novel ceramide derivative, K6PC-9p, in NC/Nga mice. Exp Dermatol. 2008 Nov;17(11):958-64. doi: 10.1111/j.1600-0625.2008.00737.x. Epub 2008 Aug 20. PubMed PMID: 18721197.

16: Ding SJ, Carr J, Carlson JE, Tong L, Xue W, Li Y, Schopfer LM, Li B, Nachon F, Asojo O, Thompson CM, Hinrichs SH, Masson P, Lockridge O. Five tyrosines and two serines in human albumin are labeled by the organophosphorus agent FP-biotin. Chem Res Toxicol. 2008 Sep;21(9):1787-94. doi: 10.1021/tx800144z. Epub 2008 Aug 16. PubMed PMID: 18707141; PubMed Central PMCID: PMC2646670.

17: Mirosavljević K, Noethig-Laslo V. Spin labelling study of interfacial properties of egg-phosphatidylcholine liposomes as a function of cholesterol concentrations. Chem Phys Lipids. 2008 Oct;155(2):74-9. doi: 10.1016/j.chemphyslip.2008.07.006. Epub 2008 Jul 19. PubMed PMID: 18691564.

18: Grigoryan H, Schopfer LM, Thompson CM, Terry AV, Masson P, Lockridge O. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents. Chem Biol Interact. 2008 Sep 25;175(1-3):180-6. doi: 10.1016/j.cbi.2008.04.013. Epub 2008 Apr 22. PubMed PMID: 18502412; PubMed Central PMCID: PMC2577157.

19: Hong JH, Youm JK, Kwon MJ, Park BD, Lee YM, Lee SI, Shin DM, Lee SH. K6PC-5, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling. J Invest Dermatol. 2008 Sep;128(9):2166-78. doi: 10.1038/jid.2008.66. Epub 2008 Apr 3. PubMed PMID: 18385762.

20: Blankman JL, Simon GM, Cravatt BF. A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chem Biol. 2007 Dec;14(12):1347-56. PubMed PMID: 18096503; PubMed Central PMCID: PMC2692834.